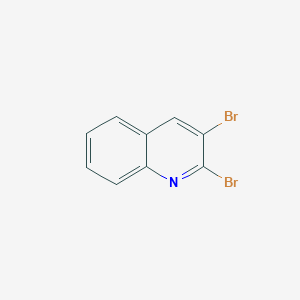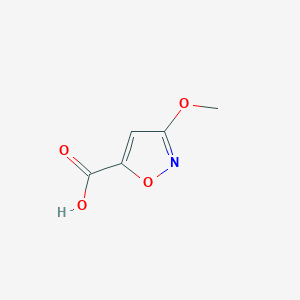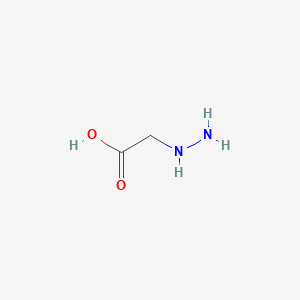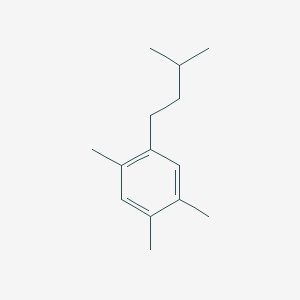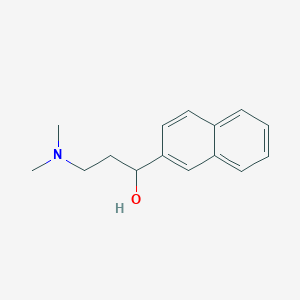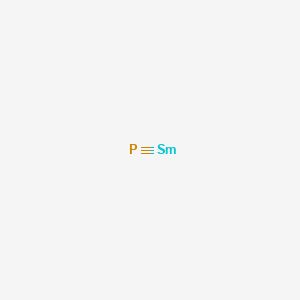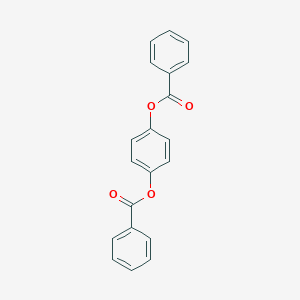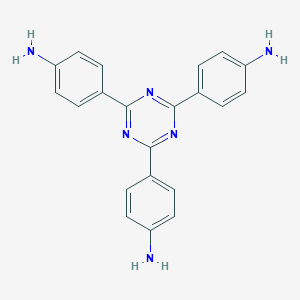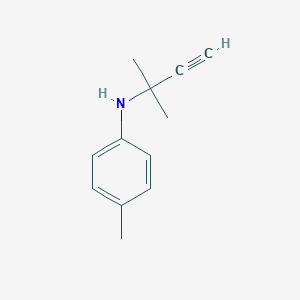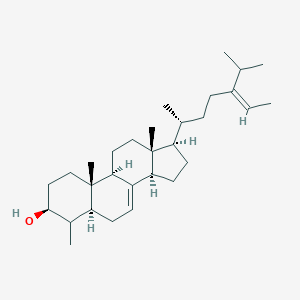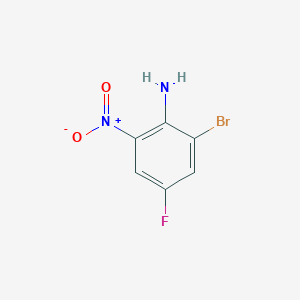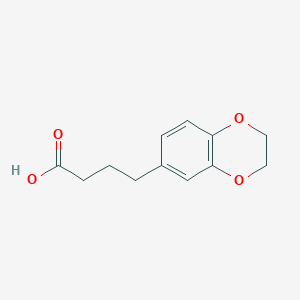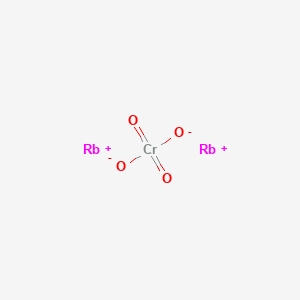
Rubidium chromate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of rubidium compounds often involves reactions with rubidium salts. For example, the synthesis of rubidium-selective chromoionophores involved ring-opening reactions and demonstrated a change in color in the presence of Rb+ salts, indicating complexation with rubidium ions (Kirschke et al., 1994).
Molecular Structure Analysis
The molecular structure of rubidium compounds can vary significantly. For instance, a study on rubidium lanthanide double chromates revealed different structural types based on the rare earth element paired with rubidium, demonstrating the versatility of rubidium in forming compounds (Melnikov et al., 1993).
Chemical Reactions and Properties
Rubidium compounds engage in various chemical reactions, indicating their reactivity and interaction with other elements. A notable reaction is the formation of rubidium pentaborate under hydrothermal conditions, which involves spiral chains of alternating PO4 and ZnO4 tetrahedra connected by rubidium ions and hydrogen bonds (Jensen et al., 2000).
Physical Properties Analysis
The physical properties of rubidium compounds are closely related to their crystal structures and bonding. For example, the structure of triclinic rubidium dichromate was determined by X-ray diffraction, revealing the spatial arrangement of rubidium ions and dichromate groups within the crystal lattice (Panagiotopoulos et al., 1970).
Chemical Properties Analysis
The chemical properties of rubidium compounds, such as reactivity and stability, can be inferred from studies on compound formation and extraction methods. Compound formation in the rubidium-chromium-oxygen system, for example, highlights the reactivity of rubidium with chromium and oxygen to form compounds like RbCrO2 and Rb4CrO4, indicating the potential chemical behaviors of rubidium chromates (Gadd & Borgstedt, 1983).
Applications De Recherche Scientifique
Optical and Laser Technology : Rubidium, due to its properties such as strong chemical and photo-emissive activity, is used in optical and laser technology. It is also significant in electronics, telecommunications, and biomedical applications (Ertan, 2017).
Perovskite‐Silicon Tandem Solar Cells : Research on Rubidium multication perovskite shows its effectiveness in improving the efficiency of perovskite-silicon tandem solar cells, reaching efficiencies close to 26% (Duong et al., 2017).
Agricultural Research : Rubidium has been used to mark corn plants and emergent European corn borer moths for tracking and study purposes, without adverse effects on the insects (Legg & Chiang, 1984).
Protein Phasing in Crystallography : Rubidium ions bound to the protein surface have been used for phasing in the crystal structure of proteins, demonstrating its utility in studying protein structures and interactions with monovalent metal ions (Korolev et al., 2001).
Nanotechnology : In the field of nanotechnology, rubidium vapor has been used in atomic cladding waveguides, demonstrating efficient light-matter interactions on a chip. This is crucial for applications in slow and stored light nonlinear optics and quantum computation (Stern et al., 2013).
Medicine and Biomedical Research : Rubidium-82 is clinically used as a tracer of blood flow in the heart, and research on rubidium in psychiatry has explored its implications in affective disorders and schizophrenia (Venetskii, 1865); (Malek-Ahmadi & Williams, 1984).
Chemical Studies and Isotope Research : Rubidium is used in the study of isotope effects in ion-exchange chromatography, demonstrating its utility in chemical and isotope research (Kawada et al., 1988).
Environmental Studies : Rubidium has been used as an elemental marker to study the dispersal of aquatic insects, offering insights into the integration of juvenile and adult life stages in ecological research (Payne & Dunley, 2002).
Atomic and Frequency Standards : The hyperfine splitting of Rubidium-87 has implications in the development of gas cell frequency standards, demonstrating its importance in precision measurements and timekeeping (Essen et al., 1961).
Material Science and Crystallography : Studies on the crystal and molecular structure of Rubidium bis(pyridine-2,6-dicarboxylato)-chromate(III) have implications for material science and crystallography (Fürst et al., 1979).
Safety And Hazards
Orientations Futures
The future outlook for the Rubidium chromate market is expected to be positive, with a projected compound annual growth rate (CAGR) during the forecasted period . The increasing demand for Rubidium chromate in various industries, such as pharmaceuticals, manufacturing, and research laboratories, is expected to drive market growth .
Relevant Papers One relevant paper titled “The Crystal Structure of Rubidium Chromate, Rb2CrO4” discusses the crystal structure of Rubidium chromate . Another paper titled “RUBIDIUM CHROMATE: STANDARD MOLAR ENTHALPIES OF …” could not be retrieved for analysis .
Propriétés
IUPAC Name |
dioxido(dioxo)chromium;rubidium(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.4O.2Rb/q;;;2*-1;2*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLJFWCCZKCVSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-].[Rb+].[Rb+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrO4Rb2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401015531 | |
| Record name | Rubidium chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.929 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rubidium chromate | |
CAS RN |
13446-72-5 | |
| Record name | Rubidium chromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromic acid (H2CrO4), rubidium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rubidium chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rubidium chromate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.260 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



